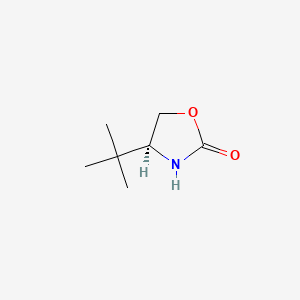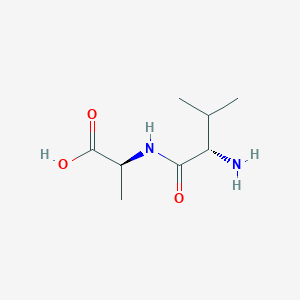
Hidróxido de hexaplatino(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydron Platinum Hexahydroxide (HPH) is a synthetic compound that has been studied for its potential applications in the fields of medicine and biochemistry. HPH is a coordination complex composed of a central platinum atom surrounded by six hydroxide molecules. This compound has been studied for its ability to act as a catalyst in various chemical reactions and for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Catálisis en reacciones químicas
Los catalizadores de platino e hidrógeno son conocidos por su capacidad de reducir significativamente la energía de activación de las reacciones, lo que aumenta la velocidad de reacción. Esto los hace valiosos para la transferencia de calor rápida y la síntesis química, particularmente en procesos industriales donde la eficiencia es primordial .
Aplicaciones biomédicas
Los compuestos de platino, incluidos los relacionados con “Hidróxido de hexaplatino(IV)”, se utilizan ampliamente en biomedicina. Se eligen por sus propiedades únicas, como la biocompatibilidad y la eficacia en varios tratamientos, incluida la terapia contra el cáncer .
Tecnología de producción de hidrógeno
El papel potencial del compuesto en la tecnología de producción de hidrógeno es significativo. Podría servir como catalizador en la electrólisis del agua, un proceso que es esencial para producir combustible de hidrógeno .
Remediación ambiental
La aplicación de agua rica en hidrógeno, que puede involucrar “Hidróxido de hexaplatino(IV)”, puede mejorar el crecimiento de las plantas en condiciones de estrés como la toxicidad por metales pesados, lo que sugiere un papel en los esfuerzos de remediación ambiental .
Electrocatalizadores y convertidores catalíticos
Las nanopartículas de platino, que comparten propiedades similares con “Hidróxido de hexaplatino(IV)”, se utilizan como electrocatalizadores en pilas de combustible y convertidores catalíticos en vehículos para reducir las emisiones nocivas .
Aplicaciones de nanotecnología
En nanotecnología, los compuestos a base de platino se utilizan en recubrimientos, plásticos, nanofibras y textiles debido a su estabilidad y propiedades conductoras .
Mecanismo De Acción
Target of Action
Hydron;platinum;hexahydroxide, also known as Dihydrogen Hexahydroxyplatinate(IV), is a platinum-based compound . Platinum-based compounds are widely used in the therapy of human neoplasms . The primary targets of these compounds are DNA, RNA, and proteins within the cell . The interaction with these targets leads to the anti-proliferative effect, which is the basis of their use in cancer treatment .
Mode of Action
The mode of action of Hydron;platinum;hexahydroxide involves its interaction with its targets, leading to changes within the cell. The compound forms covalent bonds with DNA, altering its structure and preventing replication and transcription . This results in cell death, thereby inhibiting the growth of cancer cells . The mechanism of action is distinct from that of conventional platinum drugs such as cisplatin .
Biochemical Pathways
Hydron;platinum;hexahydroxide affects various biochemical pathways within the cell. The compound’s interaction with DNA, RNA, and proteins can disrupt normal cellular processes, leading to cell death .
Pharmacokinetics
The pharmacokinetics of platinum-based compounds like Hydron;platinum;hexahydroxide involve their absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound, determining its effectiveness in the body .
Result of Action
The result of Hydron;platinum;hexahydroxide’s action is the inhibition of cell proliferation, leading to cell death. This is achieved through the compound’s interaction with DNA, RNA, and proteins, disrupting normal cellular processes . This makes Hydron;platinum;hexahydroxide effective in the treatment of various types of cancer .
Action Environment
The action, efficacy, and stability of Hydron;platinum;hexahydroxide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment can potentially interact with the compound, affecting its action
Análisis Bioquímico
Biochemical Properties
Hydron;platinum;hexahydroxide plays a crucial role in biochemical reactions, particularly in catalysis and enzyme interactions. This compound interacts with several enzymes and proteins, influencing their activity and function. For instance, hydron;platinum;hexahydroxide can act as a catalyst in hydrogenation reactions, facilitating the conversion of molecular hydrogen into reactive intermediates . Additionally, it interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protection against oxidative damage .
Cellular Effects
Hydron;platinum;hexahydroxide exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to induce DNA strand breaks, leading to cell cycle arrest and apoptosis . It also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, hydron;platinum;hexahydroxide affects gene expression by modulating the activity of transcription factors and epigenetic regulators, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of hydron;platinum;hexahydroxide involves several key interactions at the molecular level. This compound binds to DNA, forming platinum-DNA adducts that interfere with DNA replication and transcription . It also interacts with cellular proteins, inhibiting or activating their enzymatic activity. For example, hydron;platinum;hexahydroxide can inhibit the activity of topoisomerase II, an enzyme essential for DNA replication, leading to the accumulation of DNA damage and cell death . Additionally, it can activate antioxidant enzymes, such as superoxide dismutase, by binding to their active sites and enhancing their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydron;platinum;hexahydroxide can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation, leading to the formation of reactive platinum species . These reactive species can have long-term effects on cellular function, including persistent DNA damage and oxidative stress . In in vitro studies, prolonged exposure to hydron;platinum;hexahydroxide has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of hydron;platinum;hexahydroxide vary with different dosages in animal models. At low doses, this compound can enhance antioxidant defenses and protect against oxidative stress . At high doses, it can induce toxic effects, such as nephrotoxicity and neurotoxicity, due to the accumulation of reactive platinum species in tissues . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without causing adverse effects . In animal studies, careful dosage optimization is essential to balance the therapeutic and toxic effects of hydron;platinum;hexahydroxide .
Metabolic Pathways
Hydron;platinum;hexahydroxide is involved in several metabolic pathways, primarily related to its role as a catalyst and its interactions with enzymes. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . It also interacts with cofactors, such as NADH and FADH₂, affecting their redox states and influencing cellular energy metabolism . Additionally, hydron;platinum;hexahydroxide can alter metabolite levels by promoting the degradation of specific substrates and the synthesis of new metabolites .
Transport and Distribution
The transport and distribution of hydron;platinum;hexahydroxide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through endocytosis and transported to different cellular compartments . It interacts with transporters, such as the copper transporter 1 and organic cation transporter 2, which facilitate its uptake and distribution in target cells . Once inside the cells, hydron;platinum;hexahydroxide can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
Hydron;platinum;hexahydroxide exhibits specific subcellular localization, which is crucial for its activity and function. This compound can localize to the nucleus, where it forms platinum-DNA adducts and interferes with DNA replication and transcription . It can also accumulate in the mitochondria, affecting mitochondrial function and inducing oxidative stress . The subcellular localization of hydron;platinum;hexahydroxide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Hydron;platinum;hexahydroxide can be achieved through a precipitation reaction between a platinum salt and a strong base in an aqueous solution.", "Starting Materials": [ "Platinum salt (e.g. platinum chloride, platinum nitrate)", "Strong base (e.g. sodium hydroxide, potassium hydroxide)", "Water" ], "Reaction": [ "Dissolve the platinum salt in water to form a clear solution.", "Add the strong base slowly to the platinum salt solution while stirring vigorously.", "A white precipitate of Hydron;platinum;hexahydroxide will form.", "Continue stirring for several hours to ensure complete precipitation.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the Hydron;platinum;hexahydroxide under vacuum or in an oven at low temperature." ] } | |
| 51850-20-5 | |
Fórmula molecular |
H14O6Pt+2 |
Peso molecular |
305.19 g/mol |
Nombre IUPAC |
hydron;platinum;hexahydrate |
InChI |
InChI=1S/6H2O.Pt/h6*1H2;/p+2 |
Clave InChI |
BYFKUSIUMUEWCM-UHFFFAOYSA-P |
SMILES |
[H+].[H+].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt] |
SMILES canónico |
[H+].[H+].O.O.O.O.O.O.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


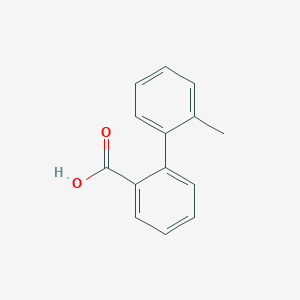
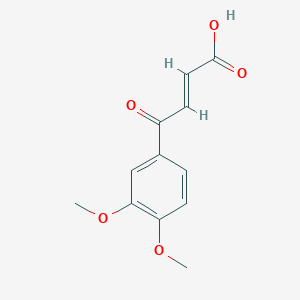

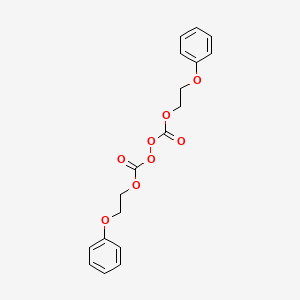
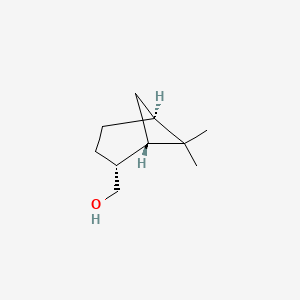
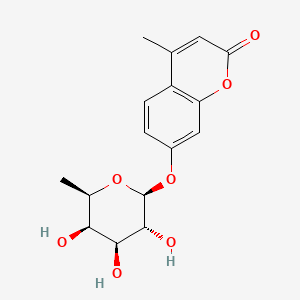
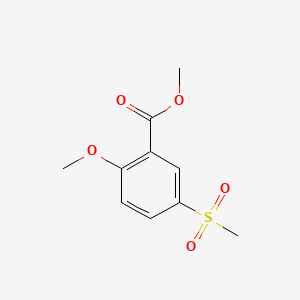
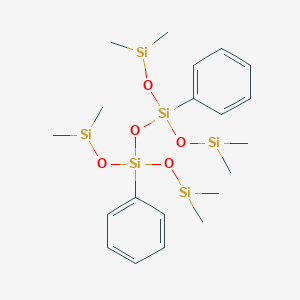
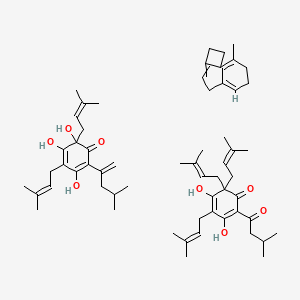
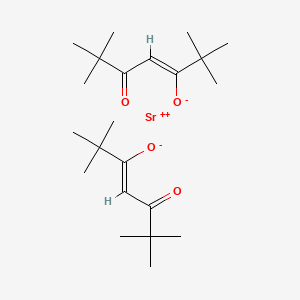
![N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)](/img/structure/B1587943.png)
